Thieno[2,3-c]pyridine Regioisomer Exhibits Superior Antileishmanial Activity Compared to Thieno[2,3-b]pyridine Analogs
In a direct head-to-head comparison, N-Boc-thieno[2,3-c]pyridine derivatives were systematically evaluated alongside N-Boc-thieno[2,3-b]pyridine derivatives against Leishmania amazonensis, L. braziliensis, and L. infantum promastigotes. Only the thieno[2,3-c] regioisomer series produced derivatives with an IC₅₀ below 10 μM, demonstrating a clear regioisomer-dependent activity threshold [1]. The corresponding thieno[2,3-b]pyridine derivatives (compounds 1a–1f) were uniformly inactive at this threshold [1].
| Evidence Dimension | Regioisomer-dependent antileishmanial potency |
|---|---|
| Target Compound Data | N-Boc-thieno[2,3-c]pyridine derivatives 2b, 2c, 2f, 2g: IC₅₀ < 10 μM against L. amazonensis, L. braziliensis, L. infantum promastigotes |
| Comparator Or Baseline | N-Boc-thieno[2,3-b]pyridine derivatives 1a–1f: IC₅₀ > 10 μM (inactive at threshold) |
| Quantified Difference | Qualitative: Only [2,3-c] regioisomer yields active compounds; [2,3-b] regioisomer is uniformly inactive at the <10 μM threshold |
| Conditions | In vitro promastigote assay against Leishmania amazonensis, L. braziliensis, and L. infantum; MTT viability readout; RAW 264.7 macrophage counter-screen |
Why This Matters
For procurement decisions, this establishes that the thieno[2,3-c]pyridine scaffold (requiring CAS 165947-52-4 or its closely related Boc-protected intermediates as the synthetic entry point) is the only regioisomer within this compound class that yields bioactive antileishmanial hits, making purchase of the [2,3-b] analog indefensible for this therapeutic program.
- [1] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025, 96, 118083. DOI: 10.1016/j.bmc.2025.118083 View Source
